molecular formula C5H8O4 B1199894 (R)-(+)-Methylsuccinic acid CAS No. 3641-51-8

(R)-(+)-Methylsuccinic acid

Cat. No. B1199894
CAS RN: 3641-51-8
M. Wt: 132.11 g/mol
InChI Key: WXUAQHNMJWJLTG-GSVOUGTGSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(+)-Methylsuccinic acid and its derivatives involves complex chemical procedures. For instance, chiral triorganotin(IV) complexes have been prepared using (R)-(+)-Methylsuccinic acid as a foundational component. These complexes, characterized by various spectroscopic methods, reveal intricate network structures, showcasing the acid's versatility in forming metal–organic frameworks (Ma, Zhang, & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of (R)-(+)-Methylsuccinic acid has been closely analyzed through spectroscopic measurements, including infrared and Raman spectral analysis. These studies have indicated the presence of inter-molecular hydrogen bonding, a characteristic that significantly influences the compound's chemical behavior and interactions (Tonannavar, Chavan, & Yenagi, 2016).

Chemical Reactions and Properties

(R)-(+)-Methylsuccinic acid participates in various chemical reactions, contributing to the formation of complex structures with distinct properties. Its role in synthesizing triorganotin(IV) complexes highlights its reactivity and ability to bind with metals, forming structures with potential antitumor activities (Ma, Zhang, & Zhang, 2012).

Physical Properties Analysis

The physical properties of (R)-(+)-Methylsuccinic acid, such as its phase behavior and thermal characteristics, have been studied in the context of hydrogen bonded ferroelectric liquid crystals (HBFLC). These studies have provided insights into the compound's potential applications in photonic devices, showcasing how its physical properties can be tailored for specific applications (Subhasri et al., 2018).

Chemical Properties Analysis

The chemical properties of (R)-(+)-Methylsuccinic acid, such as its ability to form hydrogen bonds and contribute to the stabilization of complex molecular structures, have been explored through detailed theoretical and experimental analyses. These properties are crucial for understanding the compound's behavior in various chemical environments and its potential for creating novel materials (Subhasri et al., 2020).

Scientific Research Applications

  • Pharmacological Applications

    • Field : Pharmacology .
    • Summary : Usnic acid is a well-studied lichen metabolite with several pharmacological activities, including antimicrobial, antitumor, antiviral, and antiparasitic properties .
    • Methods : Research has driven the development of innovative alternatives, such as encapsulation in controlled release systems, an attractive tool for pharmaceutical nanotechnology . These systems allow the active ingredient to be released at the optimal yield speed and reduce the dosing regimen .
    • Results : These systems are able to increase therapeutic efficacy by minimizing side effects .
  • Nanotechnology Applications

    • Field : Nanotechnology .
    • Summary : Usnic acid has been used in nanotechnology applications due to its various biological properties .
    • Methods : Research has driven the development of innovative alternatives, such as encapsulation in controlled release systems . These systems allow the active ingredient to be released at the optimal yield speed and reduce the dosing regimen .
    • Results : These systems are able to increase therapeutic efficacy by minimizing side effects .
  • Anti-Inflammatory Applications

    • Field : Pharmacology .
    • Summary : Usnic acid has anti-inflammatory properties .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The anti-inflammatory properties of usnic acid can potentially be used in the treatment of various inflammatory conditions .
  • Antioxidant Applications

    • Field : Pharmacology .
    • Summary : Usnic acid has antioxidant properties .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The antioxidant properties of usnic acid can potentially be used in the treatment of various conditions caused by oxidative stress .
  • Wound Healing Applications

    • Field : Pharmacology .
    • Summary : Usnic acid promotes wound healing .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The wound healing properties of usnic acid can potentially be used in the treatment of various types of wounds .
  • Cancer Research Applications

    • Field : Oncology .
    • Summary : Usnic acid is being studied for medical applications, especially in cancer research .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : Studies have found that usnic acid affects mitochondrial and lysosomal function in cancer cells .
  • Antimicrobial Applications

    • Field : Microbiology .
    • Summary : Usnic acid has antimicrobial properties against various bacteria, fungi and parasites .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The antimicrobial properties of usnic acid can potentially be used in the treatment of various microbial infections .
  • Neuroprotective Applications

    • Field : Neurology .
    • Summary : Usnic acid has neuroprotective properties .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The neuroprotective properties of usnic acid can potentially be used in the treatment of various neurological conditions .
  • Gastroprotective Applications

    • Field : Gastroenterology .
    • Summary : Usnic acid has gastroprotective properties .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The gastroprotective properties of usnic acid can potentially be used in the treatment of various gastrointestinal conditions .
  • Cardioprotective Applications

    • Field : Cardiology .
    • Summary : Usnic acid has cardioprotective properties .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The cardioprotective properties of usnic acid can potentially be used in the treatment of various cardiovascular conditions .
  • Cytoprotective Applications

    • Field : Cell Biology .
    • Summary : Usnic acid has cytoprotective properties .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The cytoprotective properties of usnic acid can potentially be used in the treatment of various conditions involving cell damage .
  • Immunostimulatory Applications

    • Field : Immunology .
    • Summary : Usnic acid has immunostimulatory properties .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific study or application .
    • Results : The immunostimulatory properties of usnic acid can potentially be used in the treatment of various conditions involving immune response .

Safety And Hazards

The safety data sheet for a similar compound, “®-(-)-Mandelic acid”, indicates that it causes serious eye damage . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention .

Future Directions

The catalytic reduction of carboxylic acid derivatives, such as “®-(+)-Methylsuccinic acid”, has witnessed a rapid development in recent years . These reactions are receiving increased attention in the context of upgrading bio-based feedstocks . Future research may focus on discovering cheaper and cleaner ways to produce platform molecules from renewable substrates .

properties

IUPAC Name

(2R)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUAQHNMJWJLTG-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189937
Record name Butanedioic acid, methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Methylsuccinic acid

CAS RN

3641-51-8
Record name (+)-Methylsuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3641-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, methyl-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-Methylsuccinic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
J Tonannavar, YB Chavan, J Yenagi - Spectrochimica Acta Part A …, 2016 - Elsevier
Infrared and Raman spectral measurements in the region 4000–400 cm − 1 have been carried out for (R)-(+)-Methylsuccinic acid. The vibrational band structures near 3100–3040 cm − …
Number of citations: 6 www.sciencedirect.com
CL Ma, SL Zhang, RF Zhang - Polyhedron, 2012 - Elsevier
Six new chiral triorganotin(IV) complexes, {(R 3 Sn) 2 [C 3 H 6 (COO) 2 ]} n (R=Me: 1; Bu: 2), {(R 3 Sn) 2 [C 4 H 8 (COO) 2 ]} n (R=Me: 3; Bu: 4), and {(R 3 Sn) 2 [C 2 H 4 O(COO) 2 ]} n (R=…
Number of citations: 16 www.sciencedirect.com
JS Bajwa, MJ Miller - The Journal of Organic Chemistry, 1983 - ACS Publications
Only a limited number of small acyclic chiral carbon fragments are available from the natural “chiral pool”. However, recent efforts directed toward the synthesis of complex natural …
Number of citations: 35 pubs.acs.org
SK Trivedi, R Tripathi, CK Dixit, P Gupta - 2018 - academia.edu
Infrared and Raman spectral measurements in the region 4000–400 cm-1 have been carried out for (R)-(+)-Methylsuccinic acid. The vibrational band structures near 3100–3040 cm-1 …
Number of citations: 3 www.academia.edu
B Zeitman, JG Lawless - Biochemical medicine, 1975 - Elsevier
Methylsuccinic acid was isolated from human urine and characterized as the R-(+)-isomer. This was accomplished by combined gas chromatography-mass spectrometry ( GC MS ) as …
Number of citations: 5 www.sciencedirect.com
CC Howard, RAW Johnstone… - Journal of the Chemical …, 1973 - pubs.rsc.org
SECALONIC acids A, B, C, D have been isolated from Claviceps purpuwal and Penicillium oxalicurn2 and well characterised., These acids have provided and continue to provide …
Number of citations: 14 pubs.rsc.org
K Balenović, N Bregant - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
We now report the correlation of the configuration of (I) with that of (R)-(+)-methylsuccinic acid (11). From the latter compound, whose absolute configuration is known, 3 (+)-methyl-N-…
Number of citations: 6 pubs.rsc.org
N Hirai, M Okamoto, H Udagawa… - Bioscience …, 1994 - academic.oup.com
… Optical resolution (~r methylsuccinic acid. HPLC columns of the ligand-exchange type were used and the retention times were as follows: Chralpak WH, 4.6 id x 250 mm, tR 11.9 min; …
Number of citations: 54 academic.oup.com
F Gelman, D Avnir, H Schumann, J Blum - Journal of Molecular Catalysis A …, 1999 - Elsevier
Chiral Ru–BINAP, Rh–DIOP and Rh–BPPM complexes have been physically entrapped in sol–gel matrices. The resulting materials are recyclable leach-proof catalysts for …
Number of citations: 87 www.sciencedirect.com
H Nishimura, K Murayama, T Watanabe… - Chemistry and Physics …, 2009 - Elsevier
Ceriporic acids are a class of alk(en)ylitaconic acids produced by a selective lignin-degrading fungus, Ceriporiopsis subvermispora. The unique function of alkylitaconic acid is the …
Number of citations: 21 www.sciencedirect.com

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